Kinase Selectivity Fingerprint: The 2-Methyl Substituent on Benzimidazole Is Essential for Fms/Kit/Flt-3 Inhibitory Activity
The target compound falls within the generic Markush structure of US Patent 9,096,593 B2, which explicitly claims substituted benzimidazoles as inhibitors of Fms, Kit, and Flt-3 protein kinases [1]. Within this patent series, the presence of a 2-alkyl substituent on the benzimidazole ring (R1 position) is a critical determinant of kinase potency; compounds lacking this substituent exhibit >10-fold reduction in Fms IC50 compared to their 2-methyl counterparts [1]. While 333437-16-4 itself is not individually exemplified with a disclosed IC50, its structural conformance to the most potent sub-series (2-methyl-benzimidazole with ortho-substituted phenoxy linker) places it in the higher-activity region of the disclosed structure-activity landscape [1].
| Evidence Dimension | Fms kinase inhibitory activity dependence on benzimidazole 2-substituent |
|---|---|
| Target Compound Data | 2-Methyl substitution present; compound resides in high-activity sub-series region of patent SAR table |
| Comparator Or Baseline | 2-H (unsubstituted) benzimidazole analogs within same patent: >10-fold loss in Fms IC50 |
| Quantified Difference | Estimate >10-fold potency differential based on patent SAR trends (exact IC50 values for 333437-16-4 undisclosed) |
| Conditions | In vitro Fms kinase inhibition assay; Plexxikon Inc. patent disclosure US 9,096,593 B2 |
Why This Matters
Procurement of a compound within the high-activity SAR region reduces the risk of false-negative screening results in kinase drug discovery programs.
- [1] Zhang J, Ibrahim PN, Bremer R, Spevak W, Cho H. Compounds and methods for kinase modulation, and indications therefor. U.S. Patent No. 9,096,593 B2, issued August 4, 2015. Assignee: Plexxikon Inc. View Source
